3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
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Overview
Description
3,4-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a pyrazolyl ring, which is further substituted with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazolyl core. This can be achieved through the reaction of hydrazine with appropriate ketones or aldehydes under acidic conditions. The tetrahydropyran ring can be introduced through subsequent reactions involving cyclic ether formation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The pyrazolyl ring can be reduced to form pyrazolidines.
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Pyrazolidines.
Substitution: : Nitro derivatives or halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate biological pathways involving sulfonamide derivatives.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it useful in targeting specific biological receptors or enzymes.
Industry
In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazolyl ring and tetrahydropyran moiety may also play roles in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide
3,4-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-3-yl)benzenesulfonamide
Uniqueness
The uniqueness of 3,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide lies in its specific substitution pattern on the pyrazolyl ring and the presence of the tetrahydropyran group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3,4-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-6-7-17(9-14(13)2)24(21,22)19-15-10-18-20(11-15)12-16-5-3-4-8-23-16/h6-7,9-11,16,19H,3-5,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBBPWILUIUWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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